1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
This compound is a heterocyclic derivative featuring a pyrrolidine-3-carboxamide core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a (2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene group. While its exact pharmacological profile remains under investigation, its structural motifs align with compounds known for antimicrobial, anticancer, or enzyme-modulating activities .
Properties
Molecular Formula |
C17H18N4O5S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O5S/c1-24-9-14-19-20-17(27-14)18-16(23)10-6-15(22)21(8-10)11-2-3-12-13(7-11)26-5-4-25-12/h2-3,7,10H,4-6,8-9H2,1H3,(H,18,20,23) |
InChI Key |
WTOHNBDETOBEQN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with formic acid or its derivatives under acidic conditions.
Coupling of the two rings: The final step involves the coupling of the 2,3-dihydro-1,4-benzodioxin ring with the 1,3,4-thiadiazole ring through a condensation reaction, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s uniqueness lies in its combination of benzodioxin, thiadiazole, and pyrrolidine moieties. Below is a detailed comparison with analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Solubility :
- The methyl-thiazole analog (CAS 741733-98-2) exhibits moderate aqueous solubility (20.2 µg/mL) at physiological pH . The target compound’s methoxymethyl-thiadiazole group may enhance solubility due to increased polarity, though experimental data are lacking.
- Thiadiazole rings generally confer lower solubility compared to thiazoles, but the methoxymethyl group could counterbalance this via hydrophilic interactions .
Structural Similarities and NMR Profiles :
- NMR studies of benzodioxin-containing analogs (e.g., ’s compounds 1 and 7) reveal that substituents in regions corresponding to positions 29–36 and 39–44 significantly alter chemical shifts, indicating electronic environment changes . The target compound’s thiadiazole and methoxymethyl groups likely occupy analogous regions, suggesting distinct electronic or steric effects.
Pharmacological Implications: The methyl-thiazole analog (CAS 741733-98-2) and BRD1401 () demonstrate activity against bacterial targets (e.g., Pseudomonas aeruginosa), implying the benzodioxin scaffold may enhance outer membrane penetration . Thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in ) are associated with plant growth promotion, but the target compound’s methoxymethyl group may redirect bioactivity toward mammalian or microbial systems .
Research Findings and Mechanistic Insights
- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to BRD1401, involving guanidine intermediates and cyclization reactions (as described in ) .
- Microenvironment Interactions : highlights the importance of chemical microenvironment modulation in 3D cell cultures. The compound’s solubility and stability under such conditions remain unstudied but are critical for in vitro efficacy testing .
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide (referred to as Compound A) has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of Compound A, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure featuring a benzodioxin moiety and thiadiazole derivatives. The molecular formula is with a molecular weight of approximately 357.41 g/mol. Its structure suggests potential interactions with biological targets due to the presence of multiple functional groups conducive to chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O3S |
| Molecular Weight | 357.41 g/mol |
| InChI Key | SESUXNFRMIPYAU-DJDHSFSDSA-N |
Anticancer Properties
Recent studies have indicated that compounds containing thiadiazole rings exhibit notable anticancer properties. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies on related thiadiazole derivatives have shown that they can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that the presence of the benzodioxin moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy .
The proposed mechanism of action for Compound A involves:
- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit enzymes such as dihydrofolate reductase and topoisomerases, which are critical for DNA synthesis and repair in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of Compound A on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction as evidenced by increased Annexin V staining .
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compound A exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, suggesting strong antimicrobial properties that warrant further investigation for potential therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
